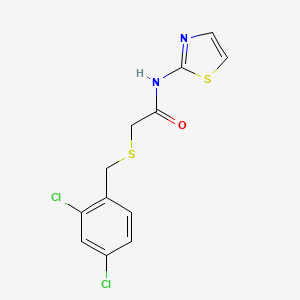![molecular formula C17H17N3O4S B15148915 N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA is a complex organic compound that features both phenolic and thiourea functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group into the benzene ring.
Acylation: Formation of the benzoyl group.
Thiourea Formation: Reaction of the acylated compound with thiourea under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2).
Substitution: Halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated compounds.
科学研究应用
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Ligand Design: Used in the design of ligands for metal complexes.
Biology
Antimicrobial: Studied for its potential antimicrobial properties.
Anticancer: Investigated for its ability to inhibit cancer cell growth.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA would depend on its specific application. For example, in antimicrobial activity, it might disrupt cell wall synthesis or interfere with DNA replication. In anticancer activity, it could induce apoptosis or inhibit cell proliferation pathways.
相似化合物的比较
Similar Compounds
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYLBENZOYL)THIOUREA: Lacks the nitro group.
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-NITROBENZOYL)THIOUREA: Lacks the methyl group on the benzoyl ring.
Uniqueness
The presence of both the nitro and methyl groups in 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA may confer unique chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C17H17N3O4S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C17H17N3O4S/c1-9-7-10(2)15(21)13(8-9)18-17(25)19-16(22)12-5-4-6-14(11(12)3)20(23)24/h4-8,21H,1-3H3,(H2,18,19,22,25) |
InChI 键 |
JORFYQMCORAHMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B15148847.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B15148852.png)
![2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B15148857.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148862.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B15148873.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15148880.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)
![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)
![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)

